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Compound of Interest

Compound Name: 3-Phenylpropanamide

Cat. No.: B085529

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
phenylpropanamide (CoH11NO), a versatile chemical scaffold. The following sections detail its
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics,
along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula of 3-phenylpropanamide is CoH11:NO, with a monoisotopic mass of
149.084 Da.[1] The key spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 3-
phenylpropanamide. The following tables outline the expected chemical shifts for *H and 13C
NMR in a standard deuterated solvent like CDCls.

Table 1: *H NMR Spectroscopic Data for 3-Phenylpropanamide (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic protons

~7.35-7.20 Multiplet 5H
(CeH5s)

~55-6.5 Broad Singlet 2H Amide protons (-NHz)
Methylene protons

~2.95 Triplet 2H adjacent to the phenyl
group (-CH2-Ph)
Methylene protons

] adjacent to the
~2.45 Triplet 2H

carbonyl group (-CH2-
CO)

Table 2: 13C NMR Spectroscopic Data for 3-Phenylpropanamide (Predicted)

Chemical Shift (8) ppm Assighment

~ 175 Carbonyl carbon (C=0)

~ 141 Quaternary aromatic carbon (C-ipso)
~128.5 Aromatic methine carbons (C-ortho, C-meta)
~ 126 Aromatic methine carbon (C-para)

Methylene carbon adjacent to the carbonyl
group (-CH2-CO)

~ 38

Methylene carbon adjacent to the phenyl group
(-CH2-Ph)

~32

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 3-phenylpropanamide.
The spectrum is characterized by the presence of amide and aromatic functionalities.

Table 3: FTIR Spectroscopic Data for 3-Phenylpropanamide
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Wavenumber . . . .
( 1 Intensity Vibrational Mode Functional Group
cm-
~ 3350, ~ 3180 Strong, Broad N-H Stretch Primary Amide
~ 3030 Medium Aromatic C-H Stretch Aromatic Ring
~ 2950, ~ 2870 Medium Aliphatic C-H Stretch Methylene Groups
C=0 Stretch (Amide | ] )
~ 1660 Strong Primary Amide
band)
) N-H Bend (Amide Il ) )
~ 1600 Medium Primary Amide
band)
~ 1600, ~ 1495, ~ _ o o
Medium-Weak C=C Stretch in-ring Aromatic Ring
1450
C-H Out-of-plane Monosubstituted
~ 750, ~ 700 Strong
Bend Benzene

Mass Spectrometry (MS)

Mass spectrometry of 3-phenylpropanamide provides information about its molecular weight
and fragmentation pattern, aiding in its structural confirmation.

Table 4: Mass Spectrometry Data for 3-Phenylpropanamide

miz Relative Intensity Proposed Fragment
149 Moderate [M]* (Molecular lon)

105 High [C7Hs0]* (Benzoyl cation)
91 Very High [C7H7]* (Tropylium cation)
77 Low [CeHs]* (Phenyl cation)

Experimental Protocols
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The following protocols outline the general procedures for acquiring the spectroscopic data for

3-phenylpropanamide.

NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 3-phenylpropanamide in approximately 0.7 mL of
a deuterated solvent (e.g., CDCIs3) in a clean, dry vial. Add a small amount of an internal
standard (e.g., tetramethylsilane, TMS) for chemical shift referencing. Transfer the solution to
a5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Perform standard instrument
setup procedures, including locking onto the deuterium signal of the solvent, tuning and
matching the probe for the desired nuclei (*H and 13C), and shimming the magnetic field to
achieve optimal homogeneity.

Data Acquisition:

o H NMR: Acquire a one-dimensional proton spectrum using a standard pulse program.
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a
relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a
good signal-to-noise ratio.

o 183C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger
number of scans will be required due to the lower natural abundance of :3C.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Mix a small amount of finely ground 3-
phenylpropanamide (1-2 mg) with approximately 100-200 mg of dry potassium bromide
(KBr) powder. Grind the mixture to a fine, uniform powder. Press the powder into a
transparent pellet using a hydraulic press.

Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition: Record a background spectrum of the empty sample compartment. Then,
acquire the sample spectrum over a range of 4000 to 400 cm~1.
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Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of 3-phenylpropanamide in a volatile organic
solvent such as dichloromethane or ethyl acetate.

e Instrument Setup: The sample is introduced into the mass spectrometer via a gas
chromatograph (GC) to ensure separation from any impurities. The GC is equipped with a
suitable capillary column (e.g., a nonpolar column).

o Data Acquisition: The sample is injected into the GC, where it is vaporized and carried
through the column by an inert gas. As the compound elutes from the GC column, it enters
the ion source of the mass spectrometer. Electron ionization (El) is typically used to generate
charged fragments. The mass analyzer separates the ions based on their mass-to-charge
ratio (m/z), and a detector records their abundance.

Visualizations

The following diagrams illustrate the experimental workflow and structural relationships for the
spectroscopic analysis of 3-phenylpropanamide.
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General workflow for the spectroscopic characterization of 3-phenylpropanamide.
Structure of 3-phenylpropanamide with corresponding *H NMR assignments.
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[C7Hs0]*
m/z = 105
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Proposed mass spectrometry fragmentation pathway for 3-phenylpropanamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b085529?utm_src=pdf-body
https://www.benchchem.com/product/b085529?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3-Phenylpropanamide
https://www.benchchem.com/product/b085529#spectroscopic-data-nmr-ir-ms-of-3-phenylpropanamide
https://www.benchchem.com/product/b085529#spectroscopic-data-nmr-ir-ms-of-3-phenylpropanamide
https://www.benchchem.com/product/b085529#spectroscopic-data-nmr-ir-ms-of-3-phenylpropanamide
https://www.benchchem.com/product/b085529#spectroscopic-data-nmr-ir-ms-of-3-phenylpropanamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b085529?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

